2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide
CAS No.: 1105252-21-8
Cat. No.: VC5992462
Molecular Formula: C17H16Cl2N4OS2
Molecular Weight: 427.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105252-21-8 |
|---|---|
| Molecular Formula | C17H16Cl2N4OS2 |
| Molecular Weight | 427.36 |
| IUPAC Name | 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H16Cl2N4OS2/c1-22-4-6-23(7-5-22)17-21-12-3-2-10(8-13(12)25-17)20-16(24)11-9-14(18)26-15(11)19/h2-3,8-9H,4-7H2,1H3,(H,20,24) |
| Standard InChI Key | QCTWOFFRDZPOOT-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₆Cl₂N₄OS₂, with a molar mass of 427.36 g/mol. Its IUPAC name, 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide, reflects its hybrid structure:
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A benzothiazole ring substituted at the 2-position with a 4-methylpiperazine group.
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A thiophene ring at the 3-position, bearing two chlorine atoms at the 2- and 5-positions, linked to the benzothiazole via a carboxamide bridge.
The presence of electron-withdrawing chlorine atoms and the piperazine group’s basicity influence its solubility and reactivity.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1105252-21-8 | |
| Molecular Weight | 427.36 g/mol | |
| SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| InChIKey | QCTWOFFRDZPOOT-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step methodologies, typically employing transition metal-catalyzed cross-coupling reactions. A plausible route includes:
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Suzuki–Miyaura Coupling: Formation of the benzothiazole-piperazine intermediate using palladium catalysts.
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Amide Bond Formation: Reaction between the benzothiazole-amine and 2,5-dichlorothiophene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDC·HCl) .
Critical parameters such as solvent choice (e.g., DMF), temperature (60–80°C), and catalyst loading are optimized to enhance yield and purity .
Industrial Scalability
While laboratory-scale synthesis is well-documented, industrial production remains underexplored. Challenges include cost-effective purification of the final product and minimizing residual metal catalysts.
Physicochemical Characteristics
Spectroscopic Data
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Mass Spectrometry: Predominant peaks at m/z 427 (M⁺) and 429 (M+2) confirm the molecular weight and chlorine isotopic pattern.
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NMR: ¹H-NMR signals at δ 2.3–3.1 ppm (piperazine protons) and δ 7.1–8.2 ppm (aromatic protons) are characteristic.
| Compound | EC₅₀ (µM) | Target Virus | Source |
|---|---|---|---|
| 4b (Hybrid derivative) | 0.53 | Norovirus | |
| 3j (Fluorinated analog) | 5.6 | Norovirus |
Antitumor Activity
Benzothiazole derivatives are known to interact with DNA minor grooves or inhibit tyrosine kinases. For instance, analogs with chloro substituents show IC₅₀ values of 6.26–20.46 µM against lung cancer cell lines . The methylpiperazine group in the target compound may improve blood-brain barrier penetration, suggesting potential in CNS malignancies.
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